molecular formula C18H12F3N5S B2476366 3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine CAS No. 868969-19-1

3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine

Cat. No.: B2476366
CAS No.: 868969-19-1
M. Wt: 387.38
InChI Key: GJIANZNHDWEKAX-UHFFFAOYSA-N
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Description

3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a trifluoromethylphenyl group, which imparts significant chemical stability and reactivity.

Scientific Research Applications

3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has a wide range of applications in scientific research:

Future Directions

Triazolopyridazines, including this compound, are a topic of ongoing research due to their potential applications in various fields. Future research could explore their synthesis, properties, and potential uses in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include sodium hydride, trifluoromethyl iodide, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[6-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine lies in its specific chemical structure, which combines a triazolo[4,3-b]pyridazine core with a trifluoromethylphenyl group. This combination imparts unique chemical properties, such as high stability and reactivity, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

3-pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5S/c19-18(20,21)14-5-3-12(4-6-14)11-27-16-8-7-15-23-24-17(26(15)25-16)13-2-1-9-22-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIANZNHDWEKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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